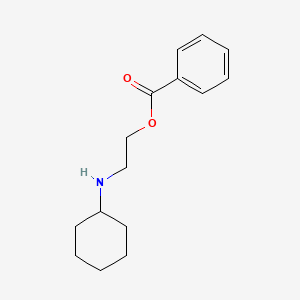
2-(Cyclohexylamino)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)ethyl benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized by the esterification of benzoic acid with 2-(cyclohexylamino)ethanol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)ethyl benzoate typically involves the esterification of benzoic acid with 2-(cyclohexylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)ethyl benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(cyclohexylamino)ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
2-(Cyclohexylamino)ethyl benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential local anesthetic due to its structural similarity to other anesthetics.
Industry: In the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)ethyl benzoate involves its interaction with specific molecular targets. For example, it can inhibit sodium channels in neuronal cell membranes, leading to a block in nerve conduction. This mechanism is similar to that of other local anesthetics, where the compound binds to the inner portion of the sodium channel, preventing the influx of sodium ions and thus inhibiting action potential generation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
2-(Cyclohexylamino)ethyl benzoate is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and its ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
84977-55-9 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(cyclohexylamino)ethyl benzoate |
InChI |
InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)18-12-11-16-14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI Key |
RGVPNCLDGNOWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
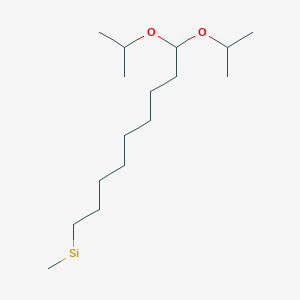
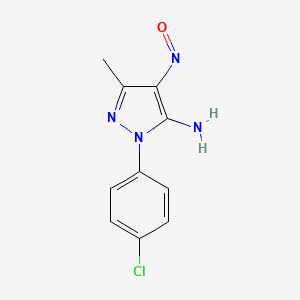
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
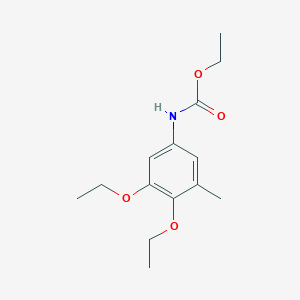

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
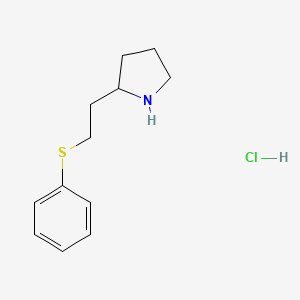
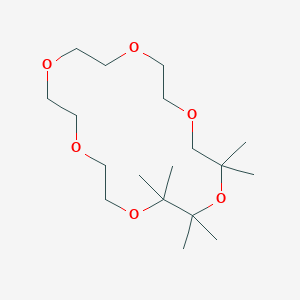
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
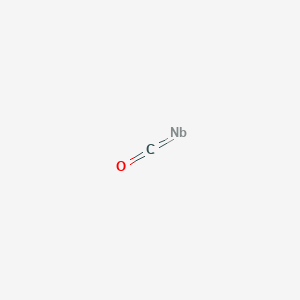
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
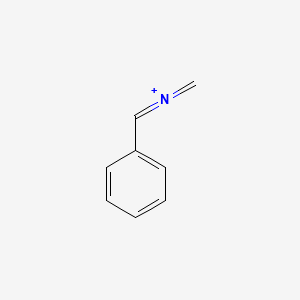
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
